Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1,6-diazaspiro[35]nonane-1-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the oxo group at the 5-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
AMNDAGRALKCZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2=O |
Origin of Product |
United States |
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